1,2,4-Trimethylanthracene

Übersicht

Beschreibung

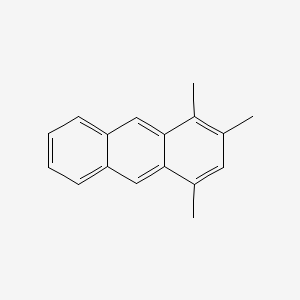

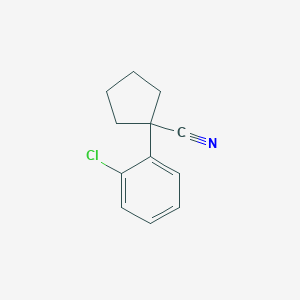

1,2,4-Trimethylanthracene is a derivative of anthracene . It has a molecular formula of C17H16 and a molecular weight of 220.31 . It contains a total of 35 bonds, including 19 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Synthesis Analysis

1,2,4-Trimethylanthracene is obtained by the reduction of the quinone with zinc and acetic acid in boiling pyridine .Molecular Structure Analysis

The molecular structure of 1,2,4-Trimethylanthracene consists of three interconnected rings with three methyl groups attached to the carbon atoms at the 1st, 2nd, and 4th positions .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 1,2,4-Trimethylanthracene is the reduction of the quinone with zinc and acetic acid in boiling pyridine .Physical And Chemical Properties Analysis

1,2,4-Trimethylanthracene has a molecular weight of 220.31 . It contains a total of 35 bonds, including 19 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

NMR Spectroscopy in Identifying Substituents : The synthesis of 1,4,6-trimethylanthracene and related compounds, as well as the use of NMR spectroscopy for identifying substituents, has been explored. This research emphasizes the limited use of NMR for locating substituents in methylfluorenes due to similar chemical shifts of methyl protons (Carruthers & Whitmarsh, 1973).

Polymer Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of novel photoactive poly(amide-imide) derived from anthracene 9-carboxaldehyde and 4,4′-diaminodiphenyl ether. These studies focus on the rapid polycondensation reactions and the thermal stability of the resulting polymers, providing insights into their potential applications in high-temperature environments (Khoee & Zamani, 2007).

Photocycloaddition Reactions : Research on the [4+4]-photocycloaddition reactions between complementary anthracene derivatives, such as 2,3,6,7-tetraphenylanthracene, has revealed high yields despite the steric bulk of peripheral substituents, highlighting the reactivity of anthracene derivatives in photodimerization processes (Bailey, Seifi, & Williams, 2011).

Electro-Optical Applications : Studies on the synthesis and electro-optical properties of anthracene derivatives, like bis[2-(p-trimethylsilyl)phenylethynyl]anthracene, have demonstrated their potential in flexible OLED devices. These derivatives exhibit unique properties like higher melting temperatures and red-shifted OLED emission, indicating their suitability for high-temperature operating conditions in OLEDs (Han et al., 2009).

Luminescence and Fluorescence Studies

Luminescent Properties of Anthracene Derivatives : The luminescent properties of anthracene derivatives have been a subject of interest, especially in the context of applications like OLEDs and triplet-triplet annihilation upconversion. Studies have examined the effects of substitution on anthracene's optical properties, providing insights into the design of blue-emitting materials (Gray et al., 2015).

Fluorescent Sensors for Vapor Detection : The development of 1,4-diarylpentiptycenes from anthracene derivatives and their application as fluorescent sensors for vapor detection of nitroaromatic compounds, like TNT, is another key area. This research demonstrates the potential of anthracene-based sensors in explosive detection (Zyryanov, Palacios, & Anzenbacher, 2008).

Singlet Oxygen Detection : The synthesis and properties of cationic water-soluble traps of singlet oxygen using anthracene derivatives have been investigated. These studies have led to the development of specific endoperoxides as the sole product, enabling the detection and quantification of singlet oxygen in various systems (Nardello & Aubry, 1997).

Eigenschaften

IUPAC Name |

1,2,4-trimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-8-12(2)16-9-14-6-4-5-7-15(14)10-17(16)13(11)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSVJVKOCMOLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC3=CC=CC=C3C=C12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566436 | |

| Record name | 1,2,4-Trimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethylanthracene | |

CAS RN |

20153-28-0 | |

| Record name | 1,2,4-Trimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)

![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)